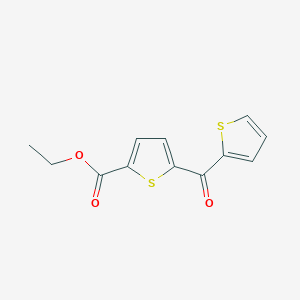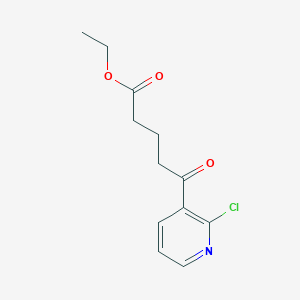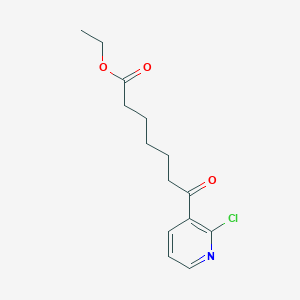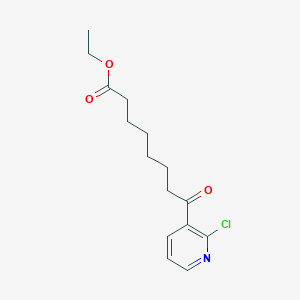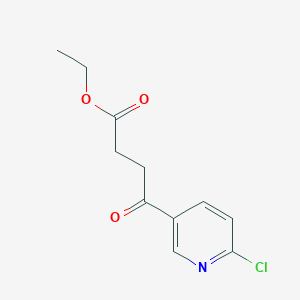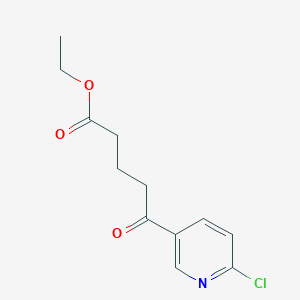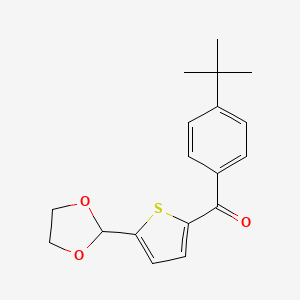
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2-TBT) is a heterocyclic thiophene derivative. It is a white crystalline solid with a molecular weight of 264.36 g/mol. 2-TBT is a promising compound for use in various applications due to its unique structure and properties. It is used as an intermediate in organic synthesis and is also used as a photosensitizer in photochemical reactions. In addition, 2-TBT has been used in various areas of scientific research including organic electronics, drug delivery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Electrochemical Properties and Fluorescence : Thiophene derivatives such as those studied by Coelho et al. (2015) have been synthesized and characterized for their electrochemical and fluorescence properties. These compounds exhibit well-defined reversible redox systems and are fluorescent in both solution and solid states, indicating potential applications in sensing and imaging technologies (Coelho et al., 2015).
Antimicrobial Properties : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, demonstrating significant antibacterial and antifungal activities, especially against gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Mabkhot et al., 2017).
Material Science Applications
Polymer Solar Cells : Qin et al. (2009) designed and synthesized an alternating copolymer based on thiophene, showing potential for high efficiency in polymer solar cells. This study indicates the relevance of thiophene derivatives in renewable energy technologies, particularly in solar energy conversion (Qin et al., 2009).
Photovoltaic Performance Enhancement : Research by Hu et al. (2014) on copolymers based on benzodithiophene and quinoxaline, including thiophene derivatives, showed improved performance in polymer solar cells. This implies that modifying the conjugation in thiophene derivatives can enhance the efficiency of photovoltaic devices (Hu et al., 2014).
Chemical and Physical Properties
Packing Structure Analysis : Bettencourt‐Dias et al. (2005) studied the solid-state structures of thiophene derivatives, focusing on the impact of functional groups and intermolecular forces. Such studies are crucial for understanding the material properties and potential applications in various fields, including electronics and pharmaceuticals (Bettencourt‐Dias et al., 2005).
Electrochromic Properties : Hu et al. (2019) synthesized asymmetric structure polymers based on thiophene derivatives, demonstrating their potential in electrochromic devices due to their fast switching time and reasonable optical contrast. This highlights the application of thiophene derivatives in smart materials and display technologies (Hu et al., 2019).
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIFJDZSAZWLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641948 |
Source


|
| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-43-3 |
Source


|
| Record name | [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


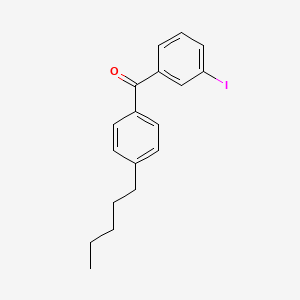



![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
